Endoxifen E-isomer Hydrochloride is a specific isomer of Endoxifen, a potent anti-estrogenic metabolite of the selective estrogen receptor modulator (SERM) Tamoxifen. Endoxifen exists as two isomers, the E-isomer and the more potent Z-isomer [, ]. Both isomers display different pharmacological activities.
Synthesis Analysis
Endoxifen and its isomers are primarily synthesized through the metabolism of Tamoxifen, involving various biotransformation enzymes, including cytochrome P450-2D6 (CYP2D6) [].
Synthetic approaches for specific isomers like the Z-isomer are reported, often involving multistep processes [].
Molecular Structure Analysis
The E and Z isomers of Endoxifen arise from the different spatial arrangements of substituents around a double bond in the molecule [, , ].
Chemical Reactions Analysis
Endoxifen is prone to isomerization, with the E-isomer converting to the Z-isomer in solution [].
Studies on related compounds highlight potential interactions with specific amino acids in target proteins [].
Mechanism of Action
In general, Endoxifen primarily acts as an estrogen receptor antagonist, but the specific mechanisms might differ between isomers [].
Research on the Z-isomer suggests a potential mechanism involving allosteric inhibition of protein kinase C beta 1 (PKCβI) and downstream AKT signaling [].
Applications
Breast Cancer Research: Endoxifen, particularly the Z-isomer, exhibits potent anti-tumor activity against endocrine-resistant hormone receptor-positive breast cancers [, ]. It is currently being investigated in clinical trials for metastatic breast cancer [].
Pharmacological Studies: Endoxifen and its isomers serve as valuable tools for investigating the structure-activity relationships of SERMs [, ]. Understanding the differences in their activities can help design more effective and targeted therapies.
Related Compounds
Endoxifen Z-isomer
Compound Description: Endoxifen Z-isomer is the more potent isomer of endoxifen, exhibiting superior anti-cancer effects compared to both the E-isomer and tamoxifen. [, ] This isomer effectively inhibits PKCβI kinase activity and promotes the translocation of PKCβI to the plasma membrane, leading to the suppression of its kinase activity. [] Additionally, the Z-isomer triggers PHLPP-mediated PKCβI dephosphorylation and degradation. []
Relevance: Endoxifen Z-isomer is a geometric isomer of Endoxifen E-isomer hydrochloride, differing in the spatial arrangement around the double bond adjacent to the ethyl side chain. [, , ]
4-Hydroxytamoxifen (4OHT)
Compound Description: 4-Hydroxytamoxifen (4OHT) is a biologically active metabolite of tamoxifen, exhibiting anti-estrogenic properties. [] Like endoxifen, it exists as E and Z isomers, with the Z-isomer being more potent. []
Relevance: 4-Hydroxytamoxifen shares a similar structure with Endoxifen E-isomer hydrochloride, particularly in the triphenylethylene core and the presence of a hydroxyl group on the aromatic ring. [] Both compounds are metabolites of tamoxifen and act as anti-estrogens. [, ]
Tamoxifen (Tam)
Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. [, , , ] It acts as a prodrug, requiring metabolic conversion to its active metabolites, including endoxifen and 4-hydroxytamoxifen. [, ]
Relevance: Tamoxifen is the parent compound of Endoxifen E-isomer hydrochloride. [, , , ] The E-isomer is a key metabolite of tamoxifen, generated through a series of metabolic transformations. [, , ]
Tamoxifen bisphenol (Bis)
Compound Description: Tamoxifen bisphenol is a metabolite of tamoxifen that exhibits estrogenic properties, unlike the anti-estrogenic effects of endoxifen and 4-hydroxytamoxifen. []
Tamoxifen Metabolite E (Met E)
Compound Description: Tamoxifen Metabolite E (Met E) exists as two isomers, (E)-Met E and (Z)-Met E, both displaying full estrogenic properties, with (E)-Met E being the most potent ER agonist. [] High ratios of (E)-Met E to tamoxifen in patients are associated with an increased risk of breast cancer recurrence, highlighting its potential clinical significance. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Endoxifen, (E)- is a metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. Endoxifen, (E)- has been found to be a more potent anti-estrogen than tamoxifen and has shown promising results in the treatment of breast cancer. This paper aims to provide a comprehensive review of Endoxifen, (E)-, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, future perspectives, and challenges.
A novel active metabolite of the anti-cancer drug Tamoxifen. It showed potent ER binding property, blocked estrogen stimulated growth of breast cancer cell and half maximal inhibition of estrogen responsive gene expression in ER pos. human breast cancer cell line. Endoxifen E-isomer is the E-isomer of (Z)-Endoxifen. (Z)-Endoxifen, an active metabolite generated via actions of CYP3A4/5 and CYP2D6, is a more potent selective estrogen receptor modulator (SERM) than Tamoxifen. InVitro: Endoxifen exists as the potently anti-estrogenic (Z)-isomer and the lesser known (E)-isomer. It is assumed that (E)-Endoxifen, structurally related to (E)-4-OH-tamoxifen, have similar pharmacological properties. The (E)-isomer is an impurity in (Z)-Endoxifen drug substance and increases under certain storage conditions. (E)-Endoxifen is identified as the primary degradant.
Penicillin G potassium is a natural antibiotic that was first discovered by Alexander Fleming in 1928. It is a member of the penicillin family of antibiotics and is used to treat a wide range of bacterial infections. Penicillin G potassium is a white crystalline powder that is soluble in water and has a molecular weight of 372.48 g/mol.
3-Bromopyruvic acid (3-BP) is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. It is a derivative of pyruvic acid, a key intermediate in the metabolic pathway of glucose. 3-BP has been shown to inhibit the activity of enzymes involved in energy production in cancer cells, leading to their death. We will also explore the future perspectives and challenges associated with the use and study of 3-BP.
TAK-960 hydrochloride is a potent and selective inhibitor of polo-like kinase 1 (PLK1), a protein kinase that plays a crucial role in cell division and proliferation. It has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. This paper aims to provide a comprehensive review of TAK-960 hydrochloride, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications in medical, environmental, and industrial research, and future perspectives and challenges.
(2R)-2-amino-4-phosphonobutanoic acid, commonly known as L-AP4, is a synthetic amino acid that acts as a selective agonist for metabotropic glutamate receptors. It was first synthesized in 1982 by Jane Roberts and colleagues at the University of Bristol, UK. Since then, L-AP4 has been extensively studied for its potential therapeutic and research applications.
BMS-863233 hydrochloride is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and survival.